molecular formula C40H64Cl4N6O7 B12773609 N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride CAS No. 97633-87-9

N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride

Cat. No.: B12773609
CAS No.: 97633-87-9
M. Wt: 882.8 g/mol
InChI Key: SWSDXNUJVNFAAR-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline ring substituted with a phenyl group and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the quinoline ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the ethane-1,2-diamine moiety, which is achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine
  • N,N-dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine

Uniqueness

N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

97633-87-9

Molecular Formula

C40H64Cl4N6O7

Molecular Weight

882.8 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride

InChI

InChI=1S/2C20H23N3.4ClH.7H2O/c2*1-22(2)13-14-23(3)20-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)21-20;;;;;;;;;;;/h2*4-12,15H,13-14H2,1-3H3;4*1H;7*1H2

InChI Key

SWSDXNUJVNFAAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.O.O.O.O.O.O.Cl.Cl.Cl.Cl

Origin of Product

United States

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